N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Description
This compound is a bicyclic acetamide derivative featuring a hexahydropyrano[3,2-d][1,3]dioxin core substituted with hydroxy (8-position), methoxy (6-position), and phenyl (2-position) groups. Its molecular formula is C16H21NO6 (based on analogs in and ), with a molecular weight of approximately 309.31 g/mol (calculated from related structures) .
Properties
IUPAC Name |
N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVOAZVARITEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291445, DTXSID40984678 | |
| Record name | MLS002693953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,6-O-benzylidene-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17327-07-0, 6619-04-1 | |
| Record name | NSC212135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693953 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,6-O-benzylidene-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide (CAS No. 6619-04-1) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on available research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N O6 |
| Molecular Weight | 323.346 g/mol |
| Synonyms | MLS002693953, NSC75588 |
| ChEMBL ID | CHEMBL1870280 |
| DSSTox Substance ID | DTXSID90291445 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits potential as an anti-cancer agent through the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound may influence:
- Histone Deacetylase Inhibition : Similar compounds have shown inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that could mitigate oxidative stress in cells .
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of hexahydropyrano compounds exhibited cytotoxic effects against different cancer cell lines. The specific mechanism involved the induction of apoptosis and cell cycle arrest .
- Case studies have reported that compounds with similar structures can inhibit tumor growth in vivo models .
-
Neuroprotective Effects :
- Research suggests that compounds with similar structural motifs may provide neuroprotective effects by modulating neuroinflammatory responses and promoting neuronal survival under stress conditions.
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), N-(8-hydroxy...) was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
A neuroprotective assay using primary neuronal cultures exposed to oxidative stress revealed that treatment with N-(8-hydroxy...) reduced cell death by approximately 30% compared to untreated controls. This suggests a protective role against oxidative damage.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide may exhibit several biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.
- Anticancer Potential : Similar compounds have shown promise in cancer research. The dioxin structure may interact with cellular pathways involved in tumor growth and proliferation.
- Enzyme Inhibition : The acetamide functional group may allow for interactions with specific enzymes, making it a candidate for enzyme inhibition studies.
Applications in Medicinal Chemistry
Given its unique structure and potential biological activities, this compound can be explored in several medicinal applications:
Drug Development
The compound can serve as a lead compound for the synthesis of new drugs targeting oxidative stress-related diseases or cancers. Its structural modifications could enhance efficacy and reduce toxicity.
Research on Mechanisms of Action
Investigating the molecular mechanisms through which this compound exerts its biological effects can provide insights into its potential therapeutic uses.
Interaction Studies
Studies to understand how this compound interacts with biological molecules can reveal pathways for drug design.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Notes:
- Substituent positions critically influence solubility, reactivity, and intermolecular interactions. For example, hydroxyl groups enhance hydrophilicity, while methoxy groups increase lipophilicity .
- Stereochemistry : The configuration (e.g., 4aR, 8aS) in analogs like CAS 29776-43-0 affects conformational stability and interaction with biological targets .
Physicochemical Properties
- Density and Boiling Points: The analog in (CAS 23819-31-0) has a density of 1.23 g/cm³ and a boiling point of 509.5°C, reflecting its non-polar character due to methoxy and phenyl groups .
- Solubility : The dihydroxy analog (CAS 29776-43-0) is provided as a 10 mM solution , suggesting moderate aqueous solubility, likely due to hydrogen bonding from hydroxyl groups .
Structural Characterization
- Crystallography : Derivatives like the bis-sulfonate in have been structurally resolved, providing insights into the bicyclic core’s conformation and hydrogen-bonding networks .
- Spectroscopic Data : IR and NMR data for analogs (e.g., ) confirm the presence of acetamide (C=O stretch ~1650 cm⁻¹) and aromatic protons (δ 7.2–7.5 ppm in ¹H NMR) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide?
- Methodological Answer : Multi-step synthesis is typically required, involving:
- Benzylidene protection : Use 4-methylbenzene-1-sulfonate groups to protect hydroxyl moieties during ring formation .
- Acetamide coupling : React intermediates with acetylating agents (e.g., acetic anhydride) under anhydrous conditions in solvents like dichloromethane .
- Deprotection : Catalytic hydrogenation or acidic hydrolysis to remove protecting groups .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography to resolve the hexahydropyrano-dioxin core and acetamide substituents, as demonstrated in analogous compounds . Complementary techniques include:
- NMR spectroscopy : Assign proton environments (e.g., methoxy at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (e.g., against Staphylococcus aureus) or anticancer potential via MTT assays on cancer cell lines (e.g., MCF-7) .
- Anti-inflammatory testing : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
- Target prediction : Use molecular docking to identify interactions with kinases or proteases based on structural analogs .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve acetamide coupling efficiency .
- Catalysts : Use triethylamine or DMAP to accelerate sulfonate ester formation .
- Temperature control : Maintain ≤ 0°C during acetylation to minimize side reactions .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate diastereomers .
Q. What crystallographic data supports the stereochemical configuration of the hexahydropyrano-dioxin core?
- Methodological Answer :
- X-ray diffraction : For the analog 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-2H-pyrano[3,2-d][1,3]dioxine, data confirms the chair conformation of the pyran ring and equatorial positioning of substituents .
- Torsion angles : Key angles (e.g., C7–O8–C8a–C4a) stabilize the fused dioxin ring system .
Q. How does the compound’s structure influence its interaction with biological targets?
- Methodological Answer :
- SAR studies : Modify the phenyl or methoxy groups to assess impact on binding affinity. For example:
- Fluorine substitution on phenyl enhances metabolic stability .
- Larger substituents at C8-hydroxy reduce solubility but improve target selectivity .
- Mechanistic assays : Use surface plasmon resonance (SPR) to quantify binding kinetics with kinases (e.g., CDKs) .
Q. What analytical challenges arise in characterizing degradation products of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
